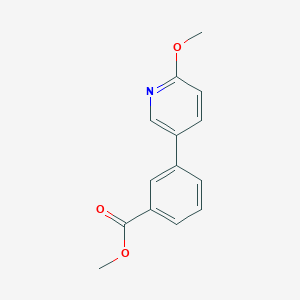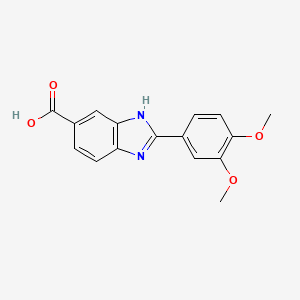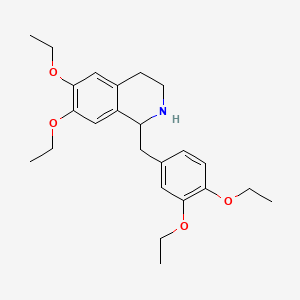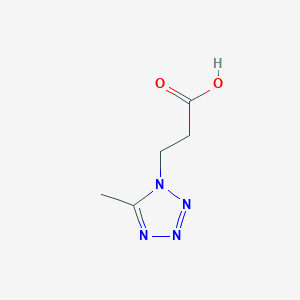
1-(5-メチル-1H-テトラゾール-1-イル)プロパン酸
概要
説明
3-(5-methyl-1H-tetrazol-1-yl)propanoic acid is an organic compound with the molecular formula C5H8N4O2. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom.
科学的研究の応用
3-(5-methyl-1H-tetrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and catalysts.
作用機序
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given its tetrazole group, it may act as a bioisostere for carboxylic acid groups, potentially interacting with biological targets in a similar manner .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
生化学分析
Biochemical Properties
The tetrazole ring in 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid is considered a biomimic of the carboxylic acid functional group . This allows it to participate in biochemical reactions similarly to carboxylic acids. Specific enzymes, proteins, and other biomolecules that 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid interacts with are not currently known based on the available literature.
Molecular Mechanism
It is known that tetrazoles can form stable metallic compounds and molecular complexes due to the electron density of the tetrazole nitrogen , but specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid are not currently documented.
Metabolic Pathways
Tetrazoles, including 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid, are often used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that they may not be involved in typical metabolic pathways. The specific metabolic pathways that 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid is involved in, including any enzymes or cofactors it interacts with, are not currently known.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid typically involves the reaction of 5-methyl-1H-tetrazole with a suitable propanoic acid derivative. One common method is the alkylation of 5-methyl-1H-tetrazole with 3-bromopropanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound .
化学反応の分析
Types of Reactions
3-(5-methyl-1H-tetrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted tetrazole derivatives .
類似化合物との比較
Similar Compounds
3-(1H-Tetrazol-1-yl)propanoic acid: This compound has a similar structure but lacks the methyl group on the tetrazole ring.
5-Methyl-1H-tetrazole: A simpler compound that serves as a precursor for the synthesis of 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid.
Uniqueness
3-(5-methyl-1H-tetrazol-1-yl)propanoic acid is unique due to the presence of both the tetrazole ring and the propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
3-(5-methyltetrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-4-6-7-8-9(4)3-2-5(10)11/h2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHMAWHZWZJDKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390214 | |
| Record name | 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876716-20-0 | |
| Record name | 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


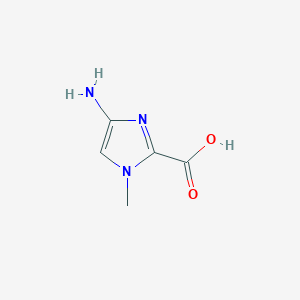
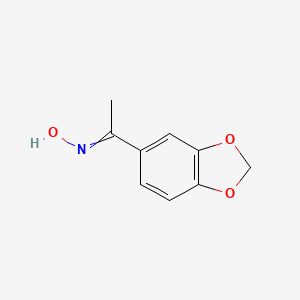
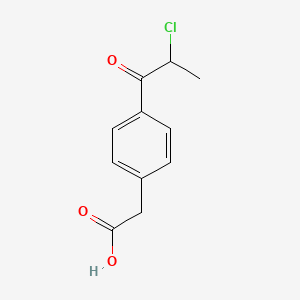
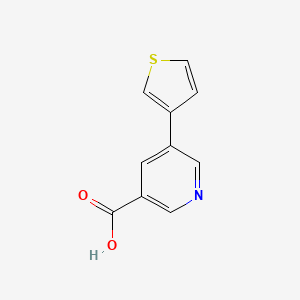
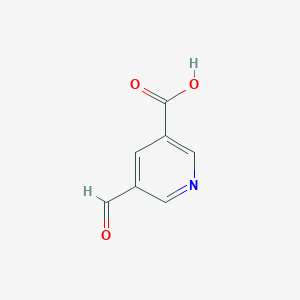
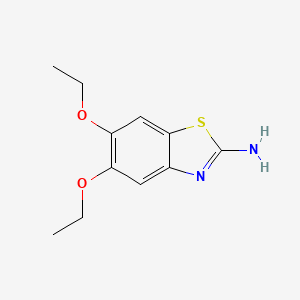
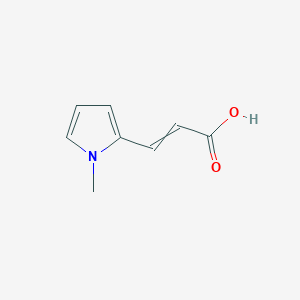
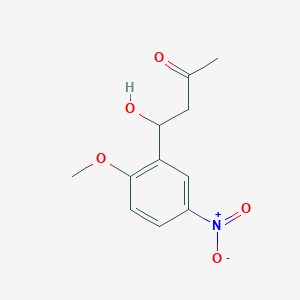

![2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol](/img/structure/B1608672.png)
